molecular formula C5H9ClN2 B044792 (R)-Pyrrolidine-2-carbonitrile hydrochloride CAS No. 675602-84-3

(R)-Pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B044792
CAS No.: 675602-84-3
M. Wt: 132.59 g/mol
InChI Key: QSJTUXCBPTVKQZ-NUBCRITNSA-N
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Description

®-Pyrrolidine-2-carbonitrile hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

®-Pyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific use of “®-Pyrrolidine-2-carbonitrile hydrochloride”. For instance, if it’s used as a pharmaceutical, it could interact with specific receptors or enzymes in the body .

Future Directions

The future directions for “®-Pyrrolidine-2-carbonitrile hydrochloride” would depend on its specific applications. For instance, if it’s a pharmaceutical, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidine-2-carbonitrile hydrochloride typically involves the reaction of pyrrolidine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidine-2-carbonitrile hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-2-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is pyrrolidine-2-carboxylic acid.

    Reduction: The major product is pyrrolidine-2-methanol.

    Substitution: The major products vary depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pyrrolidine-2-carbonitrile hydrochloride
  • Pyrrolidine-2-carboxylic acid
  • Pyrrolidine-2-methanol

Uniqueness

®-Pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This makes it a valuable compound for studying stereochemical effects in various applications.

Properties

IUPAC Name

(2R)-pyrrolidine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJTUXCBPTVKQZ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375204
Record name (R)-Pyrrolidine-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-84-3
Record name (R)-Pyrrolidine-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-84-3
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